molecular formula C23H25F3N2O3 B2719503 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 921865-11-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2719503
CAS No.: 921865-11-4
M. Wt: 434.459
InChI Key: IQKZMHCESQFJAQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazepin class, characterized by a fused benzannulated oxazepine core. The structure includes a 7-position substitution with a 2-(trifluoromethyl)benzamide group and a 5-isobutyl-3,3-dimethyl-4-oxo substitution on the tetrahydrobenzo[b][1,4]oxazepin scaffold. The trifluoromethyl (CF₃) group at the ortho position of the benzamide moiety introduces steric and electronic effects that influence molecular interactions, solubility, and metabolic stability .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2O3/c1-14(2)12-28-18-11-15(9-10-19(18)31-13-22(3,4)21(28)30)27-20(29)16-7-5-6-8-17(16)23(24,25)26/h5-11,14H,12-13H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKZMHCESQFJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C23H28N2O3
  • Molecular Weight : 380.5 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a tetrahydrobenzo[b][1,4]oxazepin core structure, which is modified by an isobutyl group and a trifluoromethyl-substituted benzamide moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit antimicrobial properties. For instance:

  • Case Study : A study found that derivatives of oxazepine compounds demonstrated significant activity against Mycobacterium tuberculosis. Although the specific compound was not tested directly in this study, the structural similarities suggest potential efficacy against similar pathogens.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of various enzymes. For example:

  • HMG-CoA Reductase Inhibition : Similar compounds have shown efficacy as inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. This activity positions them as potential treatments for hyperlipidemia .

Cytotoxicity and Cancer Research

Preliminary studies indicate potential cytotoxic effects against cancer cell lines:

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialActive against Mycobacterium species
Enzyme InhibitionPotential HMG-CoA reductase inhibitor
CytotoxicityVarying effects on cancer cell lines

Detailed Case Studies

  • Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry evaluated oxazepine derivatives and their effectiveness against resistant bacterial strains. The findings suggested that modifications to the oxazepine structure could enhance antibacterial properties.
  • Enzyme Inhibition :
    • Research highlighted in Biochemical Pharmacology examined the inhibition of HMG-CoA reductase by related compounds. The results indicated that structural variations significantly affect binding affinity and inhibitory potency.
  • Cytotoxic Effects :
    • A clinical trial involving oxazepine derivatives demonstrated promising results in inhibiting tumor growth in vitro. Further studies are needed to explore the mechanisms behind these effects.

Scientific Research Applications

Kinase Inhibition

Research indicates that derivatives of oxazepines, including this compound, may exhibit significant biological activities as kinase inhibitors. Kinases are critical enzymes involved in various cellular processes such as metabolism, cell signaling, and cancer progression. The potential for N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide to interact with key protein targets makes it a candidate for further investigation in cancer treatment and inflammatory responses .

Anti-inflammatory Properties

The trifluoromethyl group present in this compound suggests potential anti-inflammatory properties. Compounds with similar structural features have been studied for their ability to modulate inflammatory pathways; thus, this compound may offer therapeutic benefits in treating inflammatory diseases .

Case Studies

  • Kinase Inhibition Studies : Various studies have demonstrated the efficacy of oxazepine derivatives in inhibiting specific kinases associated with cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising results in preclinical models targeting cancer cell lines .
  • Synthesis and Biological Evaluation : The synthesis of this compound typically involves multi-step organic synthesis techniques. The biological evaluation of synthesized derivatives has revealed varied degrees of activity against different cancer types and inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The primary structural analogs differ in the position of the CF₃ group on the benzamide ring and substitutions on the oxazepine core. Below is a comparison with the most relevant analog from the evidence:

Compound CF₃ Position Oxazepine Substitutions RN
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2 -(trifluoromethyl)benzamide (Target) Ortho (2-) 5-isobutyl, 3,3-dimethyl, 4-oxo Not specified
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4 -(trifluoromethyl)benzamide Para (4-) 5-isobutyl, 3,3-dimethyl, 4-oxo 921865-05-6

Key Observations :

  • In contrast, the ortho-CF₃ group in the target compound may reduce polarity and increase steric hindrance, altering binding kinetics.
  • Metabolic Stability : Ortho-substituted CF₃ groups are less prone to oxidative metabolism compared to para-substituted analogs due to steric shielding of the CF₃ moiety .

Physicochemical Properties

Solubility and Lipophilicity
  • Target Compound : The ortho-CF₃ group likely reduces aqueous solubility compared to the para-CF₃ analog due to increased hydrophobicity and molecular rigidity.
  • Analog (RN 921865-05-6) : LogP values for para-CF₃ derivatives are typically ~3.5–4.0, whereas ortho-CF₃ analogs may have LogP > 4.2, impacting bioavailability .

Q & A

Q. What analytical workflows validate target engagement in complex biological matrices?

  • Answer : Combine immunoprecipitation (IP) with LC-MS/MS proteomics to isolate and quantify target proteins. Use stable isotope-labeled analogs as internal standards for absolute quantification .

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